1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-(4-bromo-2-methoxyphenoxy)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-6-7(12)2-3-8(9)16-11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGUDXSEFOVWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid, with the chemical formula C11H11BrO3 and CAS number 1314759-46-0, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H11BrO3
- Molecular Weight : 271.11 g/mol
- Boiling Point : 391.7 ± 42.0 °C (Predicted)
- Density : 1.610 ± 0.06 g/cm³ (Predicted)
- pKa : 4.07 ± 0.20 (Predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cysteine biosynthesis, which is crucial for cellular function .
- Receptor Modulation : It may interact with GPR120 receptors, which are implicated in metabolic regulation and inflammation, suggesting potential therapeutic applications in diabetes and related conditions .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated varying degrees of toxicity for related compounds, with some derivatives showing promising profiles that balance efficacy and safety. Compounds with lower cytotoxicity are prioritized for further development in therapeutic contexts .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid exhibit significant anticancer properties. A study demonstrated that compounds with similar structures could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, the compound's ability to interfere with mitotic processes has been noted in various cancer cell lines, including breast and lung cancers .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific cellular targets, leading to the disruption of cancer cell metabolism. In vitro studies have shown that the compound can modulate key signaling pathways associated with tumor growth and survival, including the PI3K/Akt/mTOR pathway .
Agricultural Science
Herbicidal Properties
The compound has also been investigated for its herbicidal activity. Research indicates that it can selectively inhibit the growth of certain weed species while promoting crop health. This selectivity is crucial for sustainable agricultural practices, allowing for effective weed management without harming desirable plants .
Field Trials
Field trials have demonstrated that formulations containing this compound can reduce weed biomass significantly compared to untreated controls. The herbicide's efficacy was assessed over multiple growing seasons, showing consistent results across different environmental conditions .
Material Science
Polymer Synthesis
In material science, this compound is being explored as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for modifications that can lead to materials with improved thermal stability and mechanical strength .
Case Study: Polymer Development
A notable case study involved the synthesis of a polymer using this compound as a monomer. The resulting polymer exhibited superior resistance to solvents and heat compared to traditional polymers used in industrial applications. This advancement opens avenues for its use in coatings, adhesives, and composite materials .
Data Tables
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Agricultural Science | Herbicide formulation | Reduces weed biomass effectively |
| Material Science | Polymer synthesis | Enhanced thermal stability and strength |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid (CAS: 345965-52-8)
- Structure : A bromophenyl group is directly attached to the cyclopropane ring, lacking the oxygen linkage and methoxy group present in the target compound.
- Properties : Higher density (1.671 g/cm³) due to the compact bromophenyl group. Assay ≥98%, solid form.
- Reactivity: Bromine at the para position facilitates electrophilic substitution, but the absence of the methoxyphenoxy group reduces steric hindrance and electronic effects compared to the target compound .
1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic Acid (CAS: 16728-01-1)
- Structure : Methoxy group at the para position of the phenyl ring.
- Applications : Widely available from suppliers (e.g., ChemExper), suggesting utility in coupling reactions.
- Electronic Effects : The electron-donating methoxy group enhances aromatic ring reactivity in electrophilic substitutions, contrasting with the electron-withdrawing bromine in the target compound .
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid (CAS: 872422-15-6)
- Structure : Bromo and fluoro substituents on the phenyl ring.
- Physicochemical Profile : Lower molecular weight (259.07 g/mol vs. 287.11 g/mol for the target compound) due to fluorine’s smaller size.
- Reactivity : Fluorine’s electronegativity may stabilize intermediates in nucleophilic aromatic substitution, offering distinct pathways compared to the methoxy-containing target compound .
1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic Acid (CAS: 29765-47-7)
- Structure : A benzyl group (4-methoxyphenylmethyl) linked to the cyclopropane.
- Properties: pKa ≈ 4.67, indicating moderate acidity.
Ex 26: S1PR1 Antagonist (1-(5’-((1-(4-Chloro-3-methylphenyl)ethyl)amino)-2′-fluoro-3,5-dimethyl-[1,1′-biphenyl]-4-ylcarboxamido) cyclopropanecarboxylic Acid)
- Structure : Complex biphenyl system with chloro, methyl, and fluoro substituents.
- Pharmacological Role: Acts as a selective S1PR1 antagonist, demonstrating how cyclopropane carboxylates can be tailored for receptor specificity. The amino and carboxamido groups introduce hydrogen-bonding capabilities absent in the target compound .
Physicochemical and Functional Comparisons
Reactivity Trends :
- Pharmacological Potential: Ex 26’s biphenyl and amino groups highlight structural complexity required for receptor antagonism, whereas the target compound’s simpler structure may limit direct therapeutic use .
Preparation Methods
Cyclopropanation via Sulfonium Ylides (Patent US4083863A)
One classical and effective approach involves the use of stable sulfonium ylides as cyclopropanating agents:
- Step 1: Preparation of tetrahydrothiophenium salts bearing the 4-bromo-2-methoxyphenoxy substituent.
- Step 2: Treatment of these salts with aqueous bases (e.g., NaOH, KOH, or carbonates) in inert solvents like methylene chloride or chloroform at mild temperatures (10–50 °C) to generate the corresponding sulfonium ylide intermediates.
- Step 3: Reaction of the ylide with an activated olefin (bearing the 4-bromo-2-methoxyphenoxy group) in equimolar or slight excess amounts, under anhydrous conditions and inert atmosphere, at 25–100 °C to form the cyclopropane carboxylic acid ester intermediate.
- Step 4: Hydrolysis or saponification of the ester to yield the free carboxylic acid.
This method allows for controlled cyclopropanation with good yields and selectivity, leveraging the stability and reactivity of sulfonium ylides and mild reaction conditions to preserve sensitive substituents like bromine and methoxy groups.
Hydrogen-Borrowing Catalysis for α-Cyclopropanation of Ketones (Org. Lett. 2023)
A more recent and innovative methodology employs hydrogen-borrowing catalysis to achieve α-cyclopropanation of ketones bearing pendant phenoxy groups:
- Step 1: Ketones substituted with a 4-bromo-2-methoxyphenoxy moiety undergo α-alkylation via hydrogen-borrowing catalysis using iridium or ruthenium-based catalysts.
- Step 2: The alkylated intermediate contains a pendant leaving group that undergoes intramolecular nucleophilic displacement by the enolate, forming the cyclopropane ring in a clean cyclization step.
- Step 3: The resulting cyclopropyl ketones can be oxidized under mild conditions (e.g., phthaloyl peroxide in hexafluoroisopropanol) to yield phenols, which are then converted to carboxylic acids using ceric ammonium nitrate (CAN) oxidation, preserving the cyclopropane ring intact.
This two-step sequence (hydrogen-borrowing alkylation followed by intramolecular cyclization) offers a mild, efficient, and scalable route to α-cyclopropyl carboxylic acids with electron-rich phenoxy substituents, including 4-bromo-2-methoxyphenoxy derivatives.
Acid-Catalyzed Nitrosation and Deprotection Approach (Patent CN110862311A)
Another synthetic route involves:
- Step 1: Dissolving a precursor compound (likely a protected cyclopropanecarboxylate derivative with the 4-bromo-2-methoxyphenoxy group) in aqueous sulfuric acid.
- Step 2: Catalytic nitrosation using sodium nitrite under controlled temperature (0–5 °C initially, then 15–30 °C) to generate a nitroso intermediate.
- Step 3: Removal of protecting groups (e.g., methyl esters) under acidic or basic conditions to yield the free 1-(4-bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid.
This method addresses issues of harsh conditions and low yields seen in prior art by optimizing molar ratios, temperature, and reaction times to improve efficiency and scalability.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Mechanistic Insights
The hydrogen-borrowing catalysis approach proceeds via a two-step mechanism: initial α-alkylation of the ketone followed by intramolecular nucleophilic displacement to form the cyclopropane ring. This is supported by isolation and cyclization of intermediate ketones under basic conditions, confirming the proposed pathway.
The sulfonium ylide method relies on the generation of a reactive ylide intermediate that adds across activated olefins to form cyclopropane esters, which can be hydrolyzed to acids. The reaction temperature and solvent choice critically influence yield and selectivity.
The acid-catalyzed nitrosation method uses sodium nitrite in acidic media to introduce a nitroso group, facilitating subsequent transformations and deprotection steps to yield the target acid. The molar ratios and temperature are finely tuned to maximize yield and minimize side reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
